molecular formula C7H4Br2N2 B1363398 2-Amino-3,5-dibromobenzonitrile CAS No. 68385-95-5

2-Amino-3,5-dibromobenzonitrile

Cat. No. B1363398
CAS RN: 68385-95-5
M. Wt: 275.93 g/mol
InChI Key: WLZCMGXAEXFAQA-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromobenzonitrile is a chemical compound with the molecular formula H2NC6H2(Br)2CN . It has been identified as one of the oxidation products of bromhexine .


Synthesis Analysis

The synthesis of 2-Amino-3,5-dibromobenzonitrile involves the use of bromine and acetic acid. The reaction mixture is stirred at room temperature for several hours, then added to ice-water, and the precipitate is collected by filtration .


Molecular Structure Analysis

The molecular structure of 2-Amino-3,5-dibromobenzonitrile is represented by the SMILES string Nc1c(Br)cc(Br)cc1C#N . The InChI key for this compound is WLZCMGXAEXFAQA-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Amino-3,5-dibromobenzonitrile participates in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives .


Physical And Chemical Properties Analysis

2-Amino-3,5-dibromobenzonitrile is a solid substance with a melting point of 152-156 °C (lit.) . It has a molecular weight of 275.93 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Tacrine Derivatives : 2-Amino-3,5-dibromobenzonitrile is used in the synthesis of tacrine derivatives, which have potential medicinal applications. A study by Ekiz, Tutar, and Ökten (2016) described the use of 2-amino-3,5-dibromobenzonitrile in producing various tacrine derivatives through electrophilic and copper-induced reactions, yielding moderate to high yields in different conditions (Ekiz, Tutar, & Ökten, 2016).

Chemical Properties and Characterization

  • Chemical Fixation of Carbon Dioxide : TBA(2)[WO(4)], a monomeric tungstate, was shown to catalyze the chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This reaction, studied by Kimura et al. (2012), demonstrates the potential of 2-aminobenzonitriles in CO2 fixation processes (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Biological and Pharmacological Studies

  • Herbicide Resistance in Plants : 2-Amino-3,5-dibromobenzonitrile, related to bromoxynil, was part of a study where a gene encoding a specific nitrilase was used to confer herbicide resistance in transgenic tobacco plants. This study by Stalker, McBride, and Malyj (1988) explored the potential of genetic modification for herbicide resistance, which has implications in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : The derivatives of 2-aminobenzonitriles, including 2-amino-3,5-dibromobenzonitrile, were investigated for their corrosion inhibition properties on metals. Studies by Verma et al. (2015) on mild steel and aluminum showed that these compounds act as effective corrosion inhibitors, offering potential applications in material science and engineering (Verma et al., 2015), (Verma et al., 2015).

Structural and Spectral Studies

  • Crystal Structure Analysis : The crystal structure and packing of 2-amino-3,5-dibromobenzonitrile derivatives were analyzed to understand their molecular configurations. Studies by Heine et al. (1994) contribute to the broader understanding of the structural properties of such compounds (Heine, Herbst‐Irmer, Stalke, Kühnle, & Zachariasse, 1994)

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-amino-3,5-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZCMGXAEXFAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370110
Record name 2-Amino-3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dibromobenzonitrile

CAS RN

68385-95-5
Record name 2-Amino-3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68385-95-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Ekiz, A Tutar, S Ökten - Tetrahedron, 2016 - Elsevier
The bromination of 2-aminobenzonitrile (2) with molecular bromine (2 equiv) furnished 2-amino-3,5-dibromobenzonitrile (7) in 98% yield. One-pot syntheses are described for …
Number of citations: 20 www.sciencedirect.com
Y Derin, A Tutar - researchgate.net
Tacrine, 9-amino-1, 2, 3, 4-tetrahydroacridine, was the first acetylcholine esterase inhibitor approved for the treatment of Alzheimer's disease [1]. Tacrine has high acetylcholine esterase …
Number of citations: 0 www.researchgate.net
LC Raiford, R Taft, HP Lankelma - Journal of the American …, 1924 - ACS Publications
The behavior of aromatic amino compounds toward acylating agents has frequently been observed to exhibit steric hindrance1 when the re-action is carried out in the direct way. It was …
Number of citations: 20 pubs.acs.org
B Yu, L Zhang, G Ye, Q Liu, J Li, X Wang, J Chen, S Xu… - Nano Research, 2021 - Springer
This work reports a de novo synthesis of novel bifunctional conjugated microporous polymers (CMPs) exhibiting a synergistic-effect involved coordination behavior to uranium. It is …
Number of citations: 19 link.springer.com
NJ Dickson, LK Dyall - Australian Journal of Chemistry, 1980 - CSIRO Publishing
The enhancements of thermolysis rate of azidobenzene produced by ortho phenylazo, benzoyl and substituents are 21180, 70.0 and 22.8 at 393.2 K (decalin solutions). The same ortho …
Number of citations: 22 www.publish.csiro.au
M Ekiz, A Tutar, S Ökten, B Bütün… - Archiv der …, 2018 - Wiley Online Library
We report the synthesis of bromoindenoquinolines (15a–f) by Friedlander reactions in low yields (13–50%) and the conversion of the corresponding phenyl‐substituted indenoquinoline …
Number of citations: 29 onlinelibrary.wiley.com
A Kumar, PK Mishra, KM Saini… - Advanced Synthesis & …, 2021 - Wiley Online Library
A transition‐metal‐free and base‐promoted one‐pot reaction of ynones with 2‐aminobenzonitriles is described. The reaction was initiated through sequential aza‐Michael addition/…
Number of citations: 7 onlinelibrary.wiley.com
A Nakhai, B Stensland, PH Svensson, J Bergman - 2010 - Wiley Online Library
3‐Substituted 3,4‐dihydro‐4‐imino‐1,2,3‐benzotriazine derivatives 7 were formed from 2‐azidobenzonitriles 4 as starting materials on treatment with Grignard or lithium organic …
S Ökten, M Ekiz, ÜM Koçyiğit, A Tutar, İ Çelik… - Journal of Molecular …, 2019 - Elsevier
The six and seven hydrocycle membered disilylanilino acridine (tacrine) analogues (9–11) were synthesized by one-pot procedures. The structures of novel silyl tacrine derivatives …
Number of citations: 73 www.sciencedirect.com
A Aydın, S Ökten, S Erkan, M Bulut, E Özcan… - …, 2021 - Wiley Online Library
The present study describes mono substituted indeno[1,2‐b]quinolines (3 a–c and 5) have much more antiproliferative potentials than positive controls against A549, HeLa, MCF7 and …

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